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molecular formula C8H15N3OS B8448985 4-{[(2-Methoxy-ethyl)-methyl-amino]-methyl}-thiazol-2-ylamine

4-{[(2-Methoxy-ethyl)-methyl-amino]-methyl}-thiazol-2-ylamine

Cat. No. B8448985
M. Wt: 201.29 g/mol
InChI Key: XDZFJBDIQFJTGA-UHFFFAOYSA-N
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Patent
US08716320B2

Procedure details

4-(chloromethyl)thiazol-2-amine hydrochloride (Intermediate I) (1 meq) was suspended in THF (20 ml) and DIEA (2 eq.) was added followed by addition of N-methyl-methoxyethylamine (1 eq.). The reaction was heated at reflux overnight. The reaction was concentrated by evaporation to solid residue.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
Cl.Cl[CH2:3][C:4]1[N:5]=[C:6]([NH2:9])[S:7][CH:8]=1.CCN(C(C)C)C(C)C.[CH3:19][NH:20][CH2:21][CH2:22][O:23][CH3:24]>C1COCC1>[CH3:24][O:23][CH2:22][CH2:21][N:20]([CH2:3][C:4]1[N:5]=[C:6]([NH2:9])[S:7][CH:8]=1)[CH3:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC=1N=C(SC1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.ClCC=1N=C(SC1)N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCN(C(C)C)C(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNCCOC
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction was concentrated by evaporation to solid residue

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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